molecular formula C9H13NS B1414709 (Cyclopropylmethyl)[(thiophen-2-yl)methyl]amine CAS No. 1019507-08-4

(Cyclopropylmethyl)[(thiophen-2-yl)methyl]amine

Cat. No. B1414709
CAS RN: 1019507-08-4
M. Wt: 167.27 g/mol
InChI Key: XNDFRCXUPUXKMI-UHFFFAOYSA-N
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Description

“(Cyclopropylmethyl)[(thiophen-2-yl)methyl]amine”, commonly known as CPTMA, is a compound with the chemical formula C12H15NS. It has a molecular weight of 167.27 g/mol .


Molecular Structure Analysis

The molecular structure of CPTMA can be represented by the linear formula C8H11NS . The InChI code for this compound is 1S/C8H11NS/c1-2-8(10-5-1)6-9-7-3-4-7/h1-2,5,7,9H,3-4,6H2 .


Physical And Chemical Properties Analysis

CPTMA has a boiling point of 78-90/4 Torr and a melting point of 78-80 . It has a density of 1.103 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Characterization

  • Compounds synthesized from allylmercaptan, including 2(2-Tetrahydropyranylthio) methyl cyclopropyl amines, demonstrate potential in treating diseases where free radicals are implicated. The thio and amino groups in these compounds may act as free radical scavengers. This underscores their possible value in pharmaceutical research (Muhi-Eldeen & Hassan, 2017).

Methodological Innovations

  • Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles has been studied, highlighting a methodology for enantioselective synthesis of serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).

Antimicrobial and Antifungal Properties

  • Certain derivatives, such as 4-thiazolidinones and 2-azetidinones from chalcone, have been synthesized and evaluated for their antimicrobial and antifungal activities. This research contributes to the development of novel antimicrobial agents (Patel & Patel, 2017).

DNA-Binding Polymers

  • A water-soluble cationic polythiophene derivative was synthesized for potential use as a theranostic gene delivery vehicle, indicating its applicability in genetics and molecular biology (Carreon, Santos, Matson, & So, 2014).

Pesticidal Activities

  • Compounds such as 5-(2-Cyclopropylaminopyrimidin-4-yl)-4-(thiophenyl)thiazole derivatives have been tested for pesticidal activities, particularly against mosquito larvae and phytopathogenic fungi, demonstrating their potential in agricultural and environmental sciences (Choi et al., 2015).

Safety and Hazards

CPTMA is classified as an irritant . More detailed safety information and a Material Safety Data Sheet (MSDS) can be found on the product’s page .

Future Directions

Thiophene-based analogs, such as CPTMA, have been the focus of many scientists due to their potential as biologically active compounds . They play a crucial role for medicinal chemists in the development of advanced compounds with a variety of biological effects . Therefore, future research in this area is likely to continue.

properties

IUPAC Name

1-cyclopropyl-N-(thiophen-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c1-2-9(11-5-1)7-10-6-8-3-4-8/h1-2,5,8,10H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDFRCXUPUXKMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Cyclopropylmethyl)[(thiophen-2-yl)methyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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